molecular formula C4H5KO3 B6268884 potassium 4-hydroxybut-2-enoate CAS No. 1909358-83-3

potassium 4-hydroxybut-2-enoate

Cat. No.: B6268884
CAS No.: 1909358-83-3
M. Wt: 140.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a potassium salt of sorbic acid and is commonly employed as a preservative in food, cosmetics, and pharmaceuticals.

Preparation Methods

Potassium 4-hydroxybut-2-enoate can be synthesized through the neutralization of sorbic acid with potassium hydroxide . The reaction involves dissolving sorbic acid in water and adding potassium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the potassium salt. Industrial production methods often involve large-scale neutralization processes with stringent control over reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Potassium 4-hydroxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Under specific conditions, it can be reduced to form saturated compounds.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents employed .

Scientific Research Applications

Potassium 4-hydroxybut-2-enoate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: Its antimicrobial properties make it useful in studies related to microbial inhibition and preservation.

    Medicine: It is investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.

    Industry: Widely used as a preservative in food and cosmetic products to extend shelf life and prevent microbial growth.

Mechanism of Action

The antimicrobial action of potassium 4-hydroxybut-2-enoate is primarily due to its ability to inhibit the growth of mold, yeast, and some bacteria. It disrupts the cell membrane of microorganisms, leading to cell death. The compound targets the cell membrane and interferes with the transport of essential nutrients and ions, ultimately inhibiting microbial growth.

Comparison with Similar Compounds

Potassium 4-hydroxybut-2-enoate is similar to other potassium salts of organic acids, such as potassium benzoate and potassium acetate. it is unique due to its specific antimicrobial properties and its effectiveness at a wide range of pH levels. Similar compounds include:

    Potassium benzoate: Used as a preservative in acidic foods and beverages.

    Potassium acetate: Used as a buffering agent and preservative in various applications.

This compound stands out due to its broad-spectrum antimicrobial activity and its stability under different environmental conditions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of potassium 4-hydroxybut-2-enoate can be achieved through the reaction of 4-hydroxybut-2-enoic acid with potassium hydroxide.", "Starting Materials": [ "4-hydroxybut-2-enoic acid", "Potassium hydroxide" ], "Reaction": [ "Dissolve 4-hydroxybut-2-enoic acid in water", "Add potassium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Acidify the solution with hydrochloric acid", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent to obtain potassium 4-hydroxybut-2-enoate as a white solid" ] }

CAS No.

1909358-83-3

Molecular Formula

C4H5KO3

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.